molecular formula C10H10N2O5S B7514525 N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide

N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Cat. No. B7514525
M. Wt: 270.26 g/mol
InChI Key: DHPSCDOSFUKLJM-UHFFFAOYSA-N
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Description

N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) and is used as an antidepressant. The compound is a benzoxazine derivative and has a unique structure that makes it a potent inhibitor of MAO-A. The compound was first synthesized in the late 1970s and has been extensively studied for its antidepressant properties.

Mechanism of Action

N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide works by inhibiting the activity of MAO-A, which is responsible for the breakdown of serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression.
Biochemical and Physiological Effects:
N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. This can help alleviate symptoms of depression, such as low mood, loss of interest in activities, and feelings of worthlessness. N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has also been shown to have neuroprotective effects and may help prevent the degeneration of neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is that it is a reversible inhibitor of MAO-A, which means that it has fewer side effects compared to irreversible MAO inhibitors. N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is also well-tolerated and has a low risk of drug interactions. However, one limitation of N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is that it may not be effective for all types of depression. It is also not recommended for use in patients with a history of bipolar disorder or a family history of bipolar disorder.

Future Directions

Future research on N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide could focus on its potential use in other psychiatric disorders, such as anxiety disorders and obsessive-compulsive disorder. It could also be studied for its neuroprotective effects and potential use in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing more potent and selective MAO-A inhibitors with fewer side effects.

Synthesis Methods

The synthesis of N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves the reaction of 2-amino-5-methylthiazole with 4-chloro-3-nitrobenzoic acid to form 2-(4-chloro-3-nitrobenzamido)-5-methylthiazole. This intermediate is then reacted with methylsulfonyl chloride to form N-methylsulfonyl-2-(4-chloro-3-nitrobenzamido)-5-methylthiazole. Finally, the benzoxazine ring is formed by reacting the intermediate with sodium hydroxide and acetic anhydride.

Scientific Research Applications

N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been extensively studied for its antidepressant properties. It is a selective inhibitor of MAO-A, which is responsible for the breakdown of serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression.

properties

IUPAC Name

N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S/c1-18(15,16)12-10(14)6-2-3-7-8(4-6)17-5-9(13)11-7/h2-4H,5H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPSCDOSFUKLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC2=C(C=C1)NC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide

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